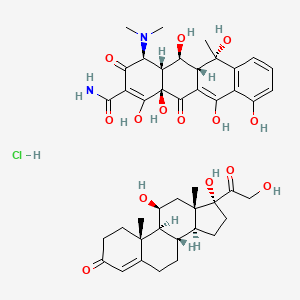
CID 21065226
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 21065226 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its specific interactions and applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 21065226 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process. The industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: CID 21065226 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
CID 21065226 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of more complex molecules. In biology, it is studied for its interactions with biological macromolecules and its potential as a therapeutic agent. In medicine, this compound is explored for its pharmacological properties and potential use in drug development. In industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 21065226 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 21065226 include those with related structures and functional groups. These compounds may share some properties but differ in their specific interactions and applications.
Uniqueness: this compound is unique due to its specific structure and the particular interactions it can undergo. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique properties and interactions make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C3H7Si |
|---|---|
Molecular Weight |
71.17 g/mol |
InChI |
InChI=1S/C3H7Si/c1-4-2-3-4/h2-3H2,1H3 |
InChI Key |
JUMSPVAIBIPLQK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


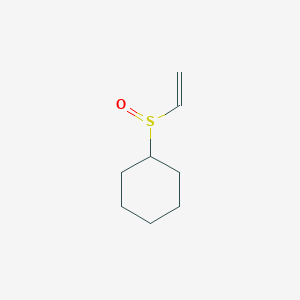
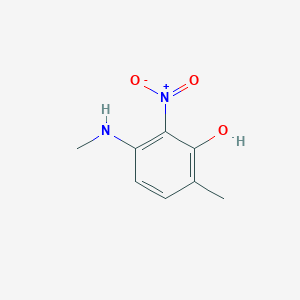
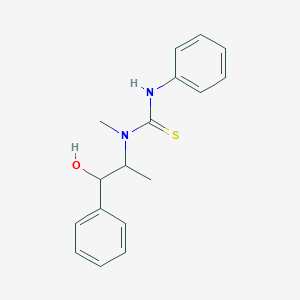
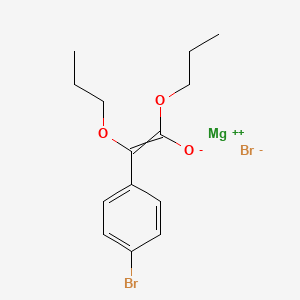
![Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]-](/img/structure/B14556879.png)
![11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl-](/img/structure/B14556886.png)
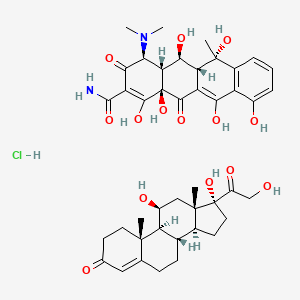
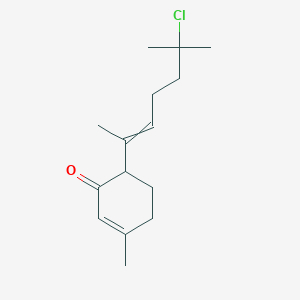

![(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14556905.png)
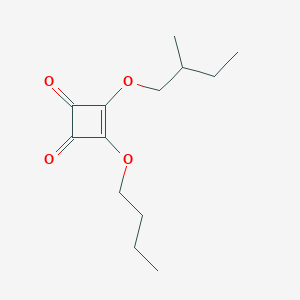
![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)
